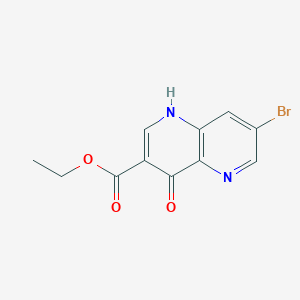

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It belongs to the class of compounds known as 1,5-naphthyridines, which are heterocycles that exhibit significant importance in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate consists of a 1,5-naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains a bromine atom at the 7th position, an ethyl ester group at the 3rd position, and a carbonyl group at the 4th position .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate are as follows :Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Molecules

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate: is a valuable intermediate in medicinal chemistry. It’s used to synthesize a variety of bioactive molecules, particularly those with potential therapeutic effects against various diseases. The compound’s reactivity allows for the introduction of additional functional groups, aiding in the creation of molecules with desired biological activities .

Development of Antiviral Agents

The naphthyridine scaffold is known for its antiviral properties. Researchers utilize Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate to develop novel antiviral agents, especially targeting RNA viruses. By modifying the naphthyridine core, scientists aim to enhance the compound’s efficacy and selectivity towards viral enzymes .

Cancer Research: Targeting Kinase Inhibitors

In cancer research, this compound serves as a starting point for designing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting these enzymes, the synthesized derivatives can potentially stop or slow down the proliferation of cancer cells .

Neurodegenerative Diseases: Exploring Neuroprotective Effects

The compound’s derivatives are explored for their neuroprotective effects. Scientists are investigating their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s by preventing neuronal damage and improving cognitive functions .

Agricultural Chemistry: Pest Control Compounds

In the field of agricultural chemistry, derivatives of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate are being tested as pest control agents. Their ability to interfere with the life cycle of pests without harming crops makes them an attractive option for sustainable agriculture .

Material Science: Organic Light-Emitting Diodes (OLEDs)

The electronic properties of naphthyridine derivatives make them suitable for use in organic light-emitting diodes (OLEDs). Researchers are utilizing this compound to develop new materials that can emit light more efficiently, which is crucial for the advancement of display technologies .

Propriétés

IUPAC Name |

ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-8-3-6(12)4-14-9(8)10(7)15/h3-5H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWMKRSMALFJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541367 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |

CAS RN |

64436-97-1 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

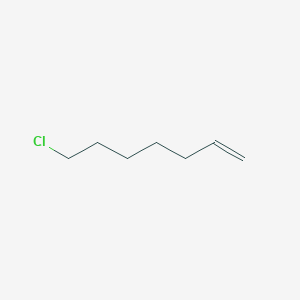

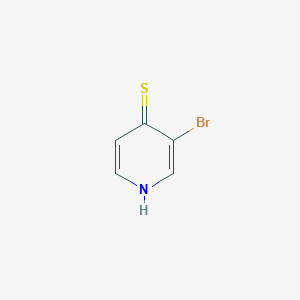

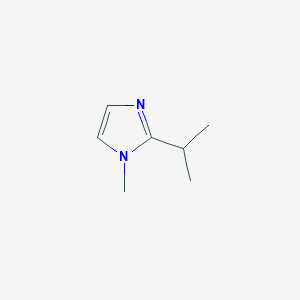

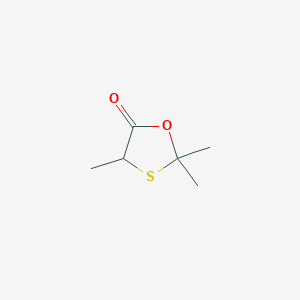

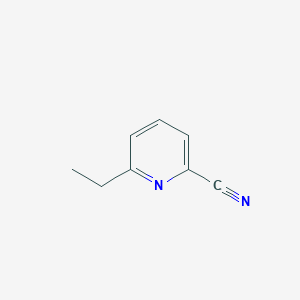

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)

![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)